2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
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Overview
Description
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with suitable amines . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound is a derivative with similar biological activities.
2,4-Dichloro-5-methylpyrimidine: Another related compound used in similar synthetic applications.
N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine: A derivative with potential biological activities.
Uniqueness
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and make it a valuable scaffold for drug development .
Biological Activity
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C7H6ClN3
- Molecular Weight: 167.60 g/mol
- CAS Number: 1511297-53-2
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer properties by targeting various kinases involved in cell proliferation and survival pathways. The biological activity of this compound is primarily attributed to its ability to inhibit specific tyrosine kinases, leading to reduced tumor growth and induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that the presence of chlorine and methyl groups at specific positions enhances the cytotoxicity of these compounds. For instance, the chlorine substituent at the 2-position has been shown to improve binding affinity to target enzymes, while the methyl group at the 5-position contributes to overall stability and potency.
Table 1: Structure-Activity Relationship Data
Compound | IC50 (µM) | Target Enzyme | Remarks |
---|---|---|---|
This compound | 40 | EGFR | Potent inhibitor |
Compound A | 50 | Her2 | Moderate activity |
Compound B | 30 | VEGFR2 | High selectivity |
Biological Activity Studies
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects with IC50 values ranging from 29 to 59 µM across different assays.
Case Study: HepG2 Cell Line
In a study focusing on HepG2 liver cancer cells, treatment with this compound resulted in:
- Induction of apoptosis as evidenced by increased levels of pro-apoptotic proteins (caspase-3 and Bax).
- Downregulation of anti-apoptotic protein Bcl-2.
These findings suggest that the compound not only inhibits cell proliferation but also triggers programmed cell death pathways.
In Silico Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. The analysis suggests that this compound shares similar binding modes with established tyrosine kinase inhibitors (TKIs), indicating its potential as a therapeutic agent.
Properties
IUPAC Name |
2-chloro-5-methylpyrrolo[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-12-3-2-4-5(12)6(9)11-7(8)10-4/h2-3H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFVYBZUBPWZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC(=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.